Piranocoumarini angolari
Angular pyranocoumarins are a unique class of natural products with complex structures, characterized by the angular arrangement of pyran rings attached to coumarin moieties. These compounds exhibit significant phototoxicity due to their ability to form DNA adducts upon ultraviolet light exposure, making them relevant in both pharmacology and dermatology research. Structurally, they often consist of a benzopyran ring fused to a coumarin core, creating a angular configuration that can influence their bioavailability and pharmacokinetic properties. Due to their photoactive nature, these compounds are also being explored for their potential use as photodynamic therapeutic agents in cancer treatment. Angular pyranocoumarins' diverse structural features and functional groups provide versatile applications in drug discovery and development processes, highlighting the importance of understanding their chemical behavior and biological activities.

Struttura | Nome chimico | CAS | MF |
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Clauexcavatin B; (S)-form | 1476741-53-3 | C24H28O5 |
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Rauianin; 3-Ethyl | 1346510-60-8 | C17H14O5 |
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Protobruceol I; Δ2'-Isomer(E)-, 4'-hydroperoxy | 150463-68-6 | C19H20O6 |
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859662-57-0 | C19H20O4 | |
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3-(1,1-Dimethylallyl)lomatin | 350679-61-7 | C19H22O4 |
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2-Butenoic acid, 3-methyl-, 9,10-dihydro-10-hydroxy-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl ester, cis- | 72463-78-6 | C19H20O6 |
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3,4-Dihydro-3,4-dihydroxy-2,2-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one; (3S,4R)-form | 1416621-25-4 | C14H14O5 |
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Dibothrioclinin I | 651358-74-6 | C30H28O6 |
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Gerberlin A | 1356355-18-4 | C20H22O5 |
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Biseselin | 210909-86-7 | C28H22O6 |
Letteratura correlata
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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